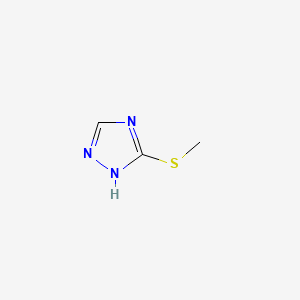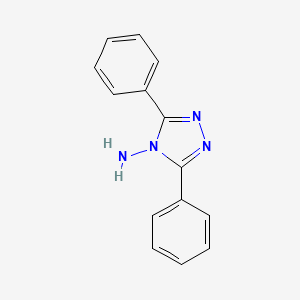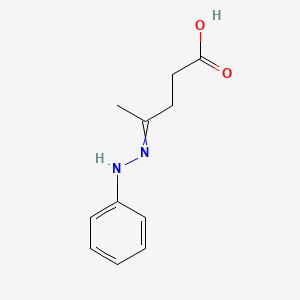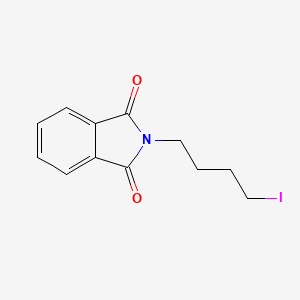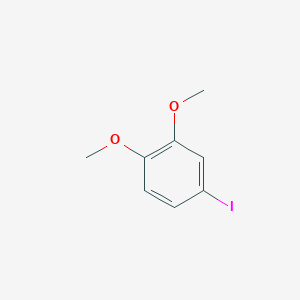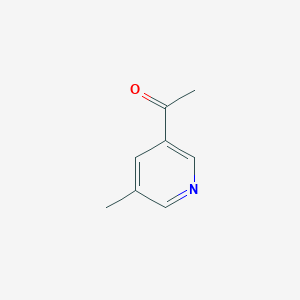
1-(5-甲基吡啶-3-基)乙酮
描述
“1-(5-Methylpyridin-3-yl)ethanone” is a chemical compound with the CAS Number: 42972-46-3 . It has a molecular weight of 135.17 and its IUPAC name is 1-(5-methyl-3-pyridinyl)ethanone . The compound is typically stored in a dry room at normal temperature and it is in liquid form .
Molecular Structure Analysis
The InChI code for “1-(5-Methylpyridin-3-yl)ethanone” is 1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“1-(5-Methylpyridin-3-yl)ethanone” is a liquid at room temperature .科学研究应用
化学转化和合成
1-(5-甲基吡啶-3-基)乙酮在各种化学转化和合成途径中充当前体。例如,它在1-(1H-吡唑-3-基)乙酮腙的合成中通过肼解起着作用,突显了其在生产具有潜在应用于化学研究和材料科学的腙衍生物中的实用性(Smolyar, 2010)。同样,该化合物参与了具有发光性能的金属配合物的制备,如铽和铕配合物的合成中所示,表明其在开发具有潜在光学和电子应用的材料方面的重要性(Xu et al., 2010)。
发光材料和防腐
这些应用延伸到发光材料的制备,如铽和铕配合物的表征所示。这些材料在紫外光激发下表现出独特的发光性能,可应用于传感器、显示器和照明技术。对这些配合物的研究揭示了金属离子与配体之间的相互作用,为设计具有定制光学性能的材料提供了见解(Xu et al., 2010)。此外,已经研究了1-(5-甲基吡啶-3-基)乙酮衍生物作为防腐剂的潜力,特别是在保护腐蚀环境中的低碳钢方面。这突显了该化合物在开发可以防止金属腐蚀的新材料中的作用,对工业应用具有重要意义(Jawad et al., 2020)。
生物医学研究
在生物医学研究领域,1-(5-甲基吡啶-3-基)乙酮衍生物已被合成并评估其各种生物活性。例如,已经研究了新型取代杂环吡啶衍生物及其金属配合物的体外抗癌和抗菌性能。这些研究对于新药物的开发至关重要,展示了该化合物在药物发现和药理研究中的潜力(Chaitanya Kumar et al., 2022)。
安全和危害
属性
IUPAC Name |
1-(5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIASEPULVQSMAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341985 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Methylpyridin-3-yl)ethanone | |
CAS RN |
42972-46-3 | |
| Record name | 1-(5-methylpyridin-3-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00341985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



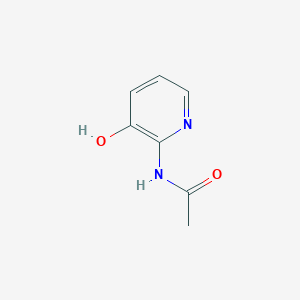
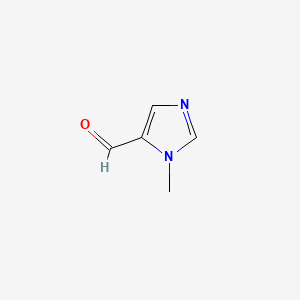
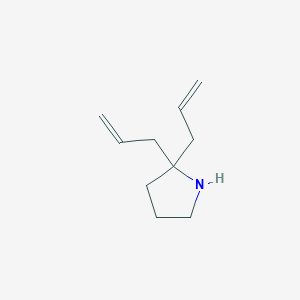
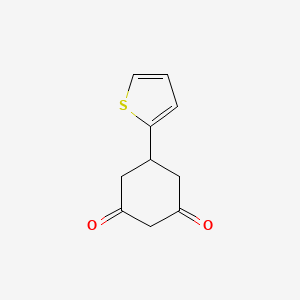
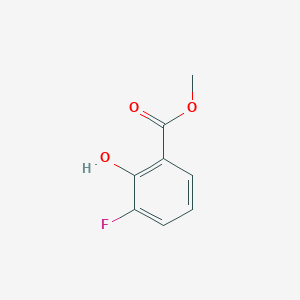
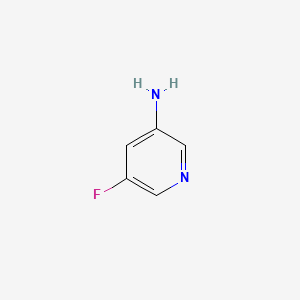
![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
